molecular formula C17H23NO2 B1230040 alpha-Methylpropranolol CAS No. 21912-00-5

alpha-Methylpropranolol

Cat. No.: B1230040
CAS No.: 21912-00-5
M. Wt: 273.37 g/mol
InChI Key: CILPUBLECPRREJ-UHFFFAOYSA-N
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Description

alpha-Methylpropranolol is a complex organic compound that belongs to the class of alcohols and amines. This compound is characterized by the presence of a butanol backbone, an amino group, and a naphthalenyloxy group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alpha-Methylpropranolol typically involves multi-step organic reactions. One common method might include the following steps:

    Formation of the Butanol Backbone: Starting with a butanol derivative, the backbone is prepared through standard organic synthesis techniques.

    Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions using appropriate amine precursors.

    Attachment of the Naphthalenyloxy Group: The naphthalenyloxy group is attached through etherification reactions, often involving naphthol derivatives and suitable alkylating agents.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

alpha-Methylpropranolol can undergo various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form different derivatives with altered functional groups.

    Substitution: The amino and naphthalenyloxy groups can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

    Reducing Agents: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)

    Substitution Reagents: Alkyl halides, Acyl chlorides

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones, while substitution reactions could produce various substituted derivatives.

Scientific Research Applications

alpha-Methylpropranolol is utilized in several scientific research fields:

    Chemistry: As a reagent in organic synthesis and reaction mechanism studies.

    Biology: In the study of enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which alpha-Methylpropranolol exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes and functions.

Comparison with Similar Compounds

Similar Compounds

  • 2-Butanol, 3-((1-methylethyl)amino)-1-(2-naphthalenyloxy)
  • 2-Butanol, 3-((1-methylethyl)amino)-1-(1-phenoxy)
  • 2-Butanol, 3-((1-methylethyl)amino)-1-(1-biphenyloxy)

Uniqueness

Compared to similar compounds, alpha-Methylpropranolol may exhibit unique properties due to the specific arrangement of its functional groups

Properties

CAS No.

21912-00-5

Molecular Formula

C17H23NO2

Molecular Weight

273.37 g/mol

IUPAC Name

1-naphthalen-1-yloxy-3-(propan-2-ylamino)butan-2-ol

InChI

InChI=1S/C17H23NO2/c1-12(2)18-13(3)16(19)11-20-17-10-6-8-14-7-4-5-9-15(14)17/h4-10,12-13,16,18-19H,11H2,1-3H3

InChI Key

CILPUBLECPRREJ-UHFFFAOYSA-N

SMILES

CC(C)NC(C)C(COC1=CC=CC2=CC=CC=C21)O

Canonical SMILES

CC(C)NC(C)C(COC1=CC=CC2=CC=CC=C21)O

Synonyms

alpha-methylpropranolol
ICI 77602

Origin of Product

United States

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